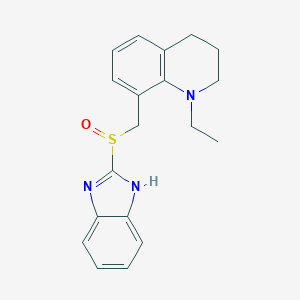![molecular formula C20H14O2 B051581 1,2-Dihydrobenzo[j]aceanthrylene-9,10-diol CAS No. 119053-19-9](/img/structure/B51581.png)
1,2-Dihydrobenzo[j]aceanthrylene-9,10-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dihydrobenzo[j]aceanthrylene-9,10-diol, also known as Dihydroxydibenzo[a,h]anthracene, is a polycyclic aromatic hydrocarbon (PAH) that has been widely studied for its potential applications in various fields. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in scientific research.
Mechanism Of Action
The mechanism of action of 1,2-Dihydrobenzo[j]aceanthrylene-9,10-diol is not fully understood, but it is thought to involve the modulation of various signaling pathways and gene expression. This compound has been found to inhibit the activity of certain enzymes and proteins involved in cancer cell growth and inflammation, leading to its potential use as an anti-cancer and anti-inflammatory agent.
Biochemical And Physiological Effects
1,2-Dihydrobenzo[j]aceanthrylene-9,10-diol has been found to exhibit a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the scavenging of free radicals. This compound has also been found to have neuroprotective effects, making it a potential candidate for use in the treatment of neurological disorders.
Advantages And Limitations For Lab Experiments
One advantage of using 1,2-Dihydrobenzo[j]aceanthrylene-9,10-diol in lab experiments is its ability to exhibit a range of biochemical and physiological effects. However, one limitation is the potential toxicity of this compound, which may limit its use in certain experiments.
Future Directions
There are several future directions for research involving 1,2-Dihydrobenzo[j]aceanthrylene-9,10-diol. One area of interest is the development of new drugs and therapies based on the anti-cancer and anti-inflammatory properties of this compound. Another area of interest is the potential use of this compound in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Synthesis Methods
The synthesis of 1,2-Dihydrobenzo[j]aceanthrylene-9,10-diol can be achieved through several methods, including the Diels-Alder reaction, Friedel-Crafts alkylation, and Suzuki coupling. The most commonly used method involves the Diels-Alder reaction between anthracene and maleic anhydride, followed by reduction with sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1,2-Dihydrobenzo[j]aceanthrylene-9,10-diol has been extensively studied for its potential applications in various fields of scientific research. This compound has been found to exhibit anti-cancer, anti-inflammatory, and antioxidant properties, making it a promising candidate for use in the development of new drugs and therapies.
properties
CAS RN |
119053-19-9 |
|---|---|
Product Name |
1,2-Dihydrobenzo[j]aceanthrylene-9,10-diol |
Molecular Formula |
C20H14O2 |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
1,2-dihydrobenzo[j]aceanthrylene-9,10-diol |
InChI |
InChI=1S/C20H14O2/c21-18-9-8-14-16(20(18)22)7-6-13-15-5-4-11-2-1-3-12(19(11)15)10-17(13)14/h1-3,6-10,21-22H,4-5H2 |
InChI Key |
RHHOLJYWSMXHLL-UHFFFAOYSA-N |
SMILES |
C1CC2=C3C1=CC=CC3=CC4=C2C=CC5=C4C=CC(=C5O)O |
Canonical SMILES |
C1CC2=C3C1=CC=CC3=CC4=C2C=CC5=C4C=CC(=C5O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



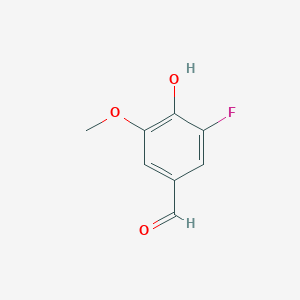
![Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, methyl ester, (1S,4R)-(9CI)](/img/structure/B51504.png)
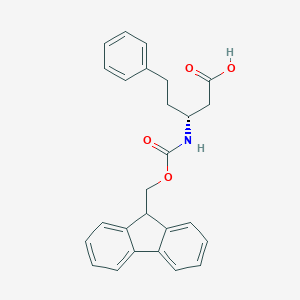
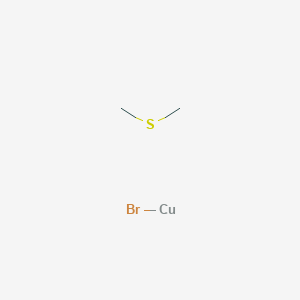
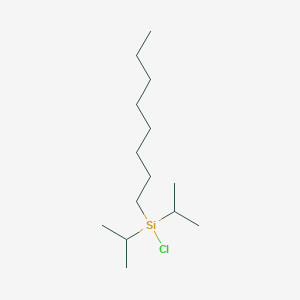
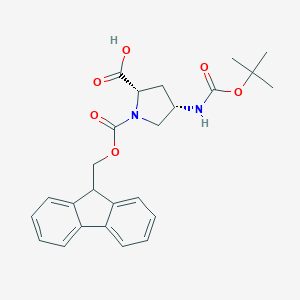
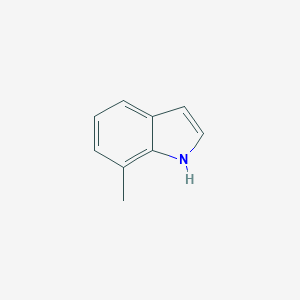
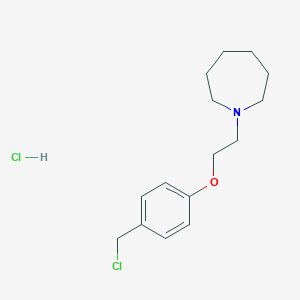
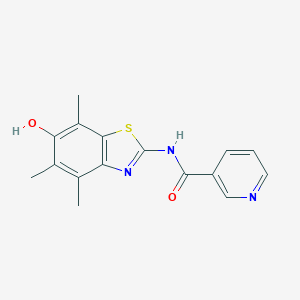
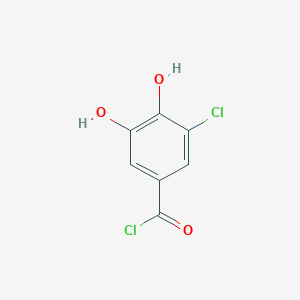
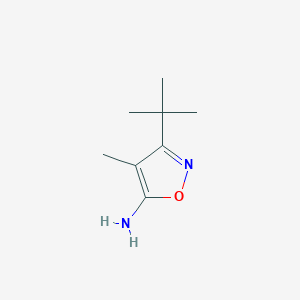
![Phenol, 4-[3-(benzoyloxy)-1-propenyl]-2-methoxy-](/img/structure/B51521.png)
![4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenol](/img/structure/B51524.png)
